REACTION_SMILES
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[Al+3:18].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:6][CH2:7][CH:8]([CH3:9])[N:10]=[N+:11]=[N-:12])[cH:13][cH:14][cH:15][cH:16]1.[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[Na+:24].[OH-:23].[OH2:25]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:6][CH2:7][CH:8]([CH3:9])[NH2:10])[cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CC(COc1ccccc1C(C)C)N=[N+]=[N-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(COc1ccccc1C(C)C)N=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(N)COc1ccccc1C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |